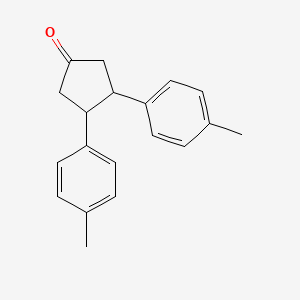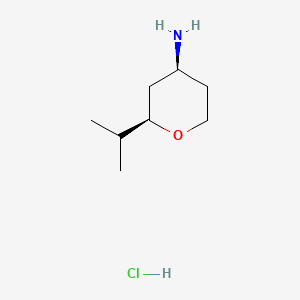
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes three phenyl groups and a pyridinyl group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Analyse Chemischer Reaktionen
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:
1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound has a similar pyridinyl structure but differs in the position of the pyridinyl group.
2-Bromo-1-(pyridin-4-yl)ethan-1-one: This compound includes a bromine atom, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its combination of phenyl and pyridinyl groups, providing a versatile platform for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
6634-63-5 |
|---|---|
Molekularformel |
C25H19NO |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1,2,2-triphenyl-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C25H19NO/c27-24(20-10-4-1-5-11-20)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-26-19-17-23/h1-19H |
InChI-Schlüssel |
PIHPOQFALSHSON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


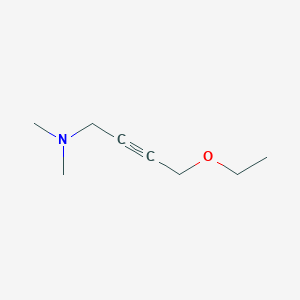
![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)



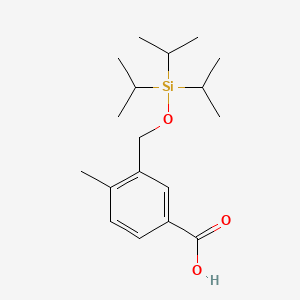
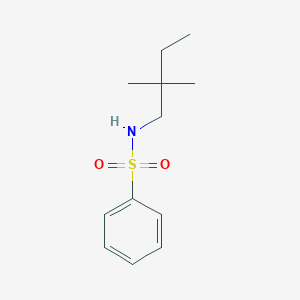
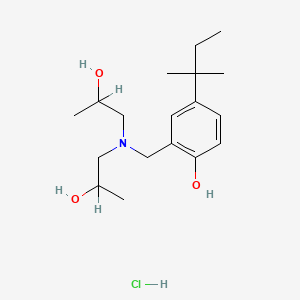
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)
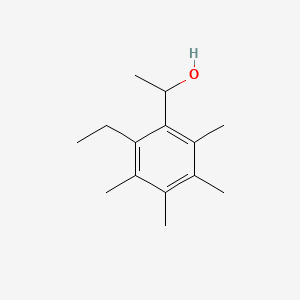
![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)
